molecular formula C6H8BrNS B1436656 1-(4-Bromothiophen-2-yl)-N-methylmethanamine CAS No. 814255-78-2

1-(4-Bromothiophen-2-yl)-N-methylmethanamine

Cat. No. B1436656
M. Wt: 206.11 g/mol
InChI Key: NAVCVBRGBJGGFK-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and four carbon atoms in a ring. The “4-Bromothiophen-2-yl” part indicates a thiophene ring with a bromine atom attached at the 4th position. The “N-methylmethanamine” part suggests an amine group with a methyl group attached .


Molecular Structure Analysis

The molecular structure would likely show a thiophene ring with a bromine atom at the 4th position and an amine group attached, which in turn is connected to a methyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(4-Bromothiophen-2-yl)-N-methylmethanamine” are not available, similar compounds are known to participate in various reactions. For example, brominated thiophenes can undergo palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, brominated thiophenes are typically solid at room temperature .

Scientific Research Applications

Application in Quantum Calculations and Physicochemical Studies

  • Field : Quantum Chemistry and Material Science .
  • Summary of Application : This compound is used in quantum calculations and physicochemical studies. It’s particularly useful in the study of Schiff base compounds, which are known for their diverse pharmacological, biological, and antitumor effectiveness .
  • Methods of Application : The ligand was prepared by condensation of equimolar amounts of 2-(piperazin-1-yl)ethanamine with 1-(4-bromothiophen-2-yl)ethanone in methanol under reflux condition for 4 hours .
  • Results or Outcomes : The compound was analyzed using MS, elemental analysis, UV-visible, FT-IR, and NMR analysis. The E and Z optimization was performed to figure out the most stable isomer. Several DFT quantum calculations like TD-SCF, MPE, IR-vibration, NMR, Mulliken population were carried out by B3LYP level of theory .

Future Directions

The future directions would depend on the current state of research. If the compound shows promising properties, it could be further studied for potential applications in various fields .

properties

IUPAC Name

1-(4-bromothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-8-3-6-2-5(7)4-9-6/h2,4,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVCVBRGBJGGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654706
Record name 1-(4-Bromothiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromothiophen-2-yl)-N-methylmethanamine

CAS RN

814255-78-2
Record name 1-(4-Bromothiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

18 g (260 mmol) of methylamine hydrochloride and then 7.5 g (100 mmol) of sodium cyanoborohydride are successively added to a solution of 10 g (50 mmol) of 4-bromo-2-thiophenecarboxaldehyde in 150 ml of methanol. The reaction medium is stirred at room temperature for 24 hours and then filtered under vacuum. After evaporating the filtrate to dryness, the residue is taken up in dichloromethane. The organic phase obtained is washed with 1N hydrochloric acid solution. The aqueous phase thus obtained is treated with aqueous 1N sodium hydroxide solution and extracted with dichloromethane. The organic phase is dried over magnesium sulfate, filtered and evaporated under vacuum. 4.5 g (44%) of (4-bromothiophen-2-ylmethyl)methylamine are obtained.
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18 g
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Synthesis routes and methods III

Procedure details

25.2 g (360 mmol) of sodium cyanoborohydride are added to a solution of 35 g (180 mmol) of 4-bromothiophene-2-carbaldehyde, 62 g (640 mmol) of methylamine hydrochloride and 119 ml (846 mmol) of triethylamine. The reaction medium is stirred at room temperature for 3.5 hours. After addition of water and ethyl acetate and washing with aqueous 1M sodium hydroxide solution, the organic phase is extracted. The ethyl acetate phase is dried over magnesium sulfate, filtered and evaporated. The residue obtained is purified by thin-layer chromatography on silica eluted with a 90/10 to 70/30 heptane/ethyl acetate mixture. 19.7 g (52%) of (4-bromothiophen-2-ylmethyl)methylamine are obtained.
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Synthesis routes and methods IV

Procedure details

10.6 g of 4-bromothiophene-2-carbaldehyde are dissolved in 100 mL of acetonitrile, and 11.8 g of methylamine hydrochloride and 6.28 g of sodium cyanoborohydride are added. The reaction mixture is stirred overnight at room temperature. The reaction is stopped with 1 M sodium hydroxide solution. After evaporating off the solvents, the residue is chromatographed on silica gel (7/3 heptane/ethyl acetate). 8.19 g of (4-bromothiophen-2-ylmethyl)methylamine are obtained. Yield=79%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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